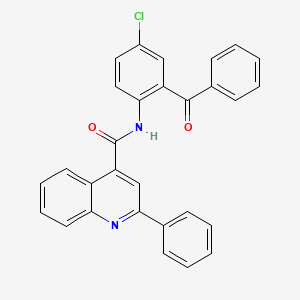![molecular formula C24H30N4O B11029682 1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]ethanone](/img/structure/B11029682.png)
1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]ethanone is a complex organic compound that features a benzimidazole moiety, a piperidine ring, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Benzimidazole Moiety: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Formation of the Piperidine Ring: The piperidine ring can be introduced by reacting the benzimidazole derivative with piperidine under basic conditions.
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized by reacting a suitable precursor, such as a 1,4-diketone, with ammonia or primary amines.
Coupling Reactions: The final step involves coupling the benzimidazole-piperidine intermediate with the pyrrole-cyclohexyl intermediate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may yield fully saturated derivatives.
Scientific Research Applications
1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]ethanone has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Pharmacology: It can be studied for its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential side effects.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biology: It can be used as a probe to study biological processes, such as protein-ligand interactions or cellular signaling pathways.
Mechanism of Action
The mechanism of action of 1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can interact with nucleophilic sites on proteins, while the piperidine and pyrrole rings can enhance binding affinity and specificity. The compound may modulate the activity of its targets by inhibiting or activating their function, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
- **1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]ethanone shares structural similarities with other benzimidazole derivatives, such as:
- 1H-benzimidazole
- 2-(4-piperidinyl)-1H-benzimidazole
- 1-(1H-pyrrol-1-yl)-2-(1H-benzimidazol-2-yl)ethanone
Uniqueness
The uniqueness of this compound lies in its combination of three distinct heterocyclic rings, which can confer unique chemical and biological properties
Properties
Molecular Formula |
C24H30N4O |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-(1-pyrrol-1-ylcyclohexyl)ethanone |
InChI |
InChI=1S/C24H30N4O/c29-22(18-24(12-4-1-5-13-24)28-14-6-7-15-28)27-16-10-19(11-17-27)23-25-20-8-2-3-9-21(20)26-23/h2-3,6-9,14-15,19H,1,4-5,10-13,16-18H2,(H,25,26) |
InChI Key |
RILQRTBQZNNPJL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3)N5C=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(phenylsulfonyl)ethanone](/img/structure/B11029600.png)
![4-phenyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B11029606.png)

![Tetramethyl 6'-(4-tert-butylbenzoyl)-5',5',7'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11029616.png)
![1-[(4-methoxyphenyl)imino]-4,4-dimethyl-6-(piperidinomethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11029625.png)
![4-(2-methylpropyl)-1,5-dioxo-N-[(2Z)-5-propyl-1,3,4-thiadiazol-2(3H)-ylidene]-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11029629.png)
![5,5-dimethyl-4-[(4-phenylpiperazin-1-yl)carbonyl]dihydrofuran-2(3H)-one](/img/structure/B11029633.png)
![(1E)-1-(1,3-benzodioxol-5-ylimino)-8-ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11029641.png)


![7-[(E)-2-(dimethylamino)ethenyl]-2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B11029664.png)
![N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B11029670.png)
![dimethyl 5-{[8-ethoxy-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-yliden]amino}isophthalate](/img/structure/B11029672.png)
![Tert-butyl 4-[(4,4-dimethyl-1,2-dioxo-1,2,9,10-tetrahydro-4H-[1,4]dioxino[2,3-G]pyrrolo[3,2,1-IJ]quinolin-6-YL)methyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B11029680.png)
